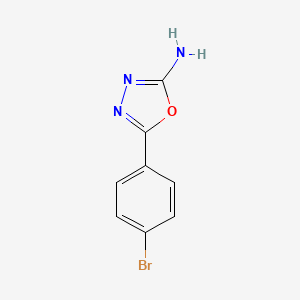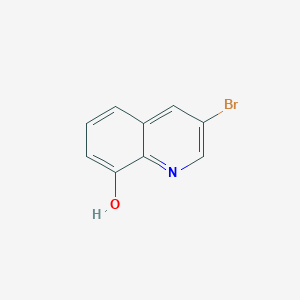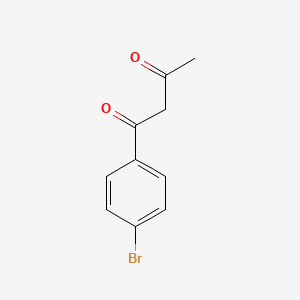
5-Amino-2-(1,3-benzothiazol-2-yl)phénol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol and its derivatives involves multiple steps, starting from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol. These steps lead to compounds showing excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics. The fluorescent compounds synthesized from this process were characterized by various techniques such as FT-IR, 1HNMR, 13C NMR, and Mass spectral analysis. TGA analysis indicated thermal stability up to 200 °C (Padalkar et al., 2011).
Applications De Recherche Scientifique
Agents antimicrobiens
5-Amino-2-(1,3-benzothiazol-2-yl)phénol : a été exploré pour son potentiel en tant qu'agent antimicrobien. Des chercheurs ont synthétisé des dérivés de ce composé et évalué leur efficacité contre des souches bactériennes telles que Escherichia coli et Staphylococcus aureus, ainsi que des espèces fongiques comme Candida . La flexibilité structurale du benzothiazole permet la création d'une variété de composés ayant une utilisation potentielle dans la lutte contre la résistance microbienne.
Activité antituberculeuse
Les dérivés du benzothiazole, y compris ceux dérivés du This compound, se sont montrés prometteurs dans la lutte contre la tuberculose. Ces composés ont été comparés à des médicaments standards et ont démontré une meilleure puissance d'inhibition contre Mycobacterium tuberculosis . La synthèse de ces dérivés implique diverses voies, soulignant la polyvalence du composé dans le développement de médicaments.
Recherche sur le cancer
Le noyau benzothiazole, qui fait partie du This compound, a été identifié comme un agent anticancéreux potentiel. Il a été incorporé dans des agents thérapeutiques qui ont montré une activité contre diverses lignées cellulaires cancéreuses, notamment les cancers du sein, de l'ovaire, du rein, du poumon et du côlon . Ce composé sert de point de départ pour synthétiser des structures plus grandes ayant des propriétés anticancéreuses.
Études de docking moléculaire
This compound : et ses dérivés font l'objet d'études de docking moléculaire pour trouver des inhibiteurs puissants avec une activité accrue. Ces études aident à comprendre l'interaction entre le composé et les protéines cibles, aidant à la conception de médicaments avec une affinité de liaison et une sélectivité améliorées .
Modélisation QSAR
La modélisation quantitative structure-activité (QSAR) est un autre domaine où This compound trouve des applications. Les modèles QSAR établissent des corrélations entre les propriétés physico-chimiques d'un composé et son activité biologique, ce qui est essentiel pour prédire l'efficacité de nouveaux médicaments .
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
5-Amino-2-(1,3-benzothiazol-2-yl)phenol plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases. The nature of these interactions often involves the binding of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol to the active sites of these enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways .
Cellular Effects
The effects of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase and phosphatase activities. By modulating these pathways, 5-Amino-2-(1,3-benzothiazol-2-yl)phenol can affect gene expression and cellular metabolism. For example, it has been shown to upregulate the expression of certain genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .
Molecular Mechanism
At the molecular level, 5-Amino-2-(1,3-benzothiazol-2-yl)phenol exerts its effects through various mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target molecule’s function. For instance, 5-Amino-2-(1,3-benzothiazol-2-yl)phenol has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term studies have shown that prolonged exposure to 5-Amino-2-(1,3-benzothiazol-2-yl)phenol can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and enhanced cellular resilience to oxidative stress .
Dosage Effects in Animal Models
The effects of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol in animal models vary with different dosages. At low doses, this compound has been found to have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function. At high doses, 5-Amino-2-(1,3-benzothiazol-2-yl)phenol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive metabolites and induce oxidative stress .
Metabolic Pathways
5-Amino-2-(1,3-benzothiazol-2-yl)phenol is involved in several metabolic pathways, particularly those related to xenobiotic metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. For example, the metabolism of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol can result in the production of reactive oxygen species, which can impact cellular redox balance .
Transport and Distribution
Within cells and tissues, 5-Amino-2-(1,3-benzothiazol-2-yl)phenol is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues. For instance, 5-Amino-2-(1,3-benzothiazol-2-yl)phenol has been shown to bind to albumin, which can enhance its distribution in the bloodstream and its delivery to target tissues .
Subcellular Localization
The subcellular localization of 5-Amino-2-(1,3-benzothiazol-2-yl)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, 5-Amino-2-(1,3-benzothiazol-2-yl)phenol has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Propriétés
IUPAC Name |
5-amino-2-(1,3-benzothiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-8-5-6-9(11(16)7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHQPFRPACFPPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30425202 | |
| Record name | Phenol, 5-amino-2-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88877-62-7 | |
| Record name | Phenol, 5-amino-2-(2-benzothiazolyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30425202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-AMINO-2-(1,3-BENZOTHIAZOL-2-YL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)

![1H-Benzo[d]imidazole-2-carboxamide](/img/structure/B1269541.png)

![4-amino-1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B1269543.png)